1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine
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Overview
Description
1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a benzyloxyethyl group and a bromine atom
Preparation Methods
The synthesis of 1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or copper compounds .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[2-(Benzyloxy)ethyl]-4-bromobenzene: This compound has a similar benzyloxyethyl group but lacks the pyrazole ring, making it less versatile in certain applications.
1-[2-(Benzyloxy)ethyl]-4-bromo-2-ethyl-5-methoxybenzene: This compound includes additional substituents, which can alter its reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole ring and the benzyloxyethyl group, providing a balance of stability and reactivity that is valuable in various research and industrial contexts.
Properties
Molecular Formula |
C12H14BrN3O |
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Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-bromo-1-(2-phenylmethoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H14BrN3O/c13-11-8-16(15-12(11)14)6-7-17-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H2,14,15) |
InChI Key |
GBPLITGVMIJUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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